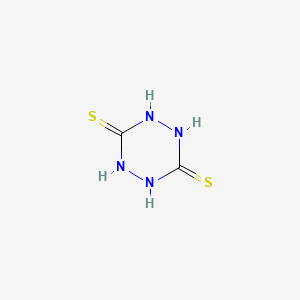

1,2,4,5-四氮杂环己烷-3,6-二硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4,5-Tetrazinane-3,6-dithione is a nitrogen-rich compound that has been the subject of various studies due to its potential applications. The compound is characterized by its tetrazine core, which is a four-nitrogen ring, and the presence of two sulfur atoms at the 3 and 6 positions. This structure is of interest in the field of materials science, particularly for its energetic properties and potential use in pharmaceuticals as antimalarial agents .

Synthesis Analysis

The synthesis of derivatives of 1,2,4,5-tetrazinane-3,6-dithione has been reported through various methods. For instance, alkylation of tetrahydro-1,2,4,5-tetrazine-3,6-dithione with iodomethane and dichloro-4-(chloromethyl)benzene, followed by oxidation, has been used to produce bis(methylthio)- and bis[[(3,4-dichlorophenyl)methyl]thio]-1,2,4,5-tetrazines. These compounds were further reacted with amines to yield 6-[(arylmethyl)thio]-1,2,4,5-tetrazin-3-amines, demonstrating the versatility of the tetrazine core in synthesizing a variety of derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,4,5-tetrazinane derivatives has been elucidated using various analytical techniques. For example, the crystal structure of 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin was determined using X-ray diffraction, revealing that it crystallizes in the P21/c space group of the monoclinic crystal system. The presence of intramolecular hydrogen bonds contributes to the stability and high melting points of these compounds .

Chemical Reactions Analysis

The reactivity of 1,2,4,5-tetrazinane-3,6-dithione derivatives has been explored in various chemical reactions. For instance, the reaction of 3,6-bis[[(3,4-dichlorophenyl)methyl]thio]-1,2,4,5-tetrazines with amines and the subsequent displacement of methylthio groups led to the formation of tetrazine-diamines. Additionally, hydrolysis and chlorination steps were employed to synthesize other derivatives, showcasing the compound's reactivity and potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4,5-tetrazinane-3,6-dithione derivatives have been a subject of interest due to their potential applications. These compounds exhibit high densities and good thermal stabilities, with decomposition temperatures above 220 °C. Such properties make them suitable for applications that require materials with high energy content and stability under thermal stress .

科学研究应用

合成和潜在应用

1,2,4,5-四氮杂环己烷-3,6-二硫酮及其衍生物已在各种科学研究领域中得到探索,特别是在合成具有潜在应用价值的化合物方面,如抗疟疾药物和材料科学领域。

潜在抗疟疾药物:Johnson等人(1980年)探索了1,2,4,5-四氮杂环己烷-3,6-二硫酮衍生物的合成,旨在寻找潜在的抗疟疾应用。他们合成了6-(芳基硫)-和6-(芳基甲基硫)-1,2,4,5-四氮杂环己烷-3-胺,以及n-苯基-和n-(苯基甲基)-1,2,4,5-四氮杂环己烷-3,6-二胺。然而,这些合成化合物显示出微弱的抗疟疾活性(Johnson等人,1980年)。

晶体结构和构象:Mills等人(2004年)研究了1,5-二甲基-1,2,4,5-四氮杂环己烷-3,6-二酮的晶体结构,这是1,2,4,5-四氮杂环己烷-3,6-二硫酮的衍生物。他们注意到N原子处存在轻微的金字塔化,导致四氮杂环己烷环呈扭曲船构象。这项研究有助于理解四氮杂环己烷衍生物的结构特性(Mills et al., 2004)。

配位化学:Kaim(2002年)讨论了1,2,4,5-四氮杂环烯的独特配位化学,其中包括3,6-二取代衍生物,如1,2,4,5-四氮杂环己烷-3,6-二硫酮。这些化合物以电子和电荷转移现象以及桥接金属中心的能力为特征,使它们在超分子材料的开发中具有价值(Kaim, 2002)。

作用机制

Target of Action

1,2,4,5-Tetrazinane-3,6-dithione is a unique heterocyclic compound that contains the maximum number of nitrogen atoms in the ring among stable azines

Mode of Action

The compound exhibits properties peculiar to its system due to having four electron-withdrawing heteroatoms in the ring, namely, high electrophilicity, diminished aromaticity, pronounced azadiene characteristics, and a tendency for ring opening . It is known to undergo [4+2] cycloaddition reaction with inverse electron demand, which permits transformation of tetrazine derivatives into functionalized pyridazines and other heterocycles .

Biochemical Pathways

It’s known that the compound can undergo reactions with nucleophiles .

Result of Action

It’s known that the compound can undergo reactions with nucleophiles, leading to the formation of new symmetrically- and asymmetrically-substituted derivatives .

属性

IUPAC Name |

1,2,4,5-tetrazinane-3,6-dithione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSAQSIIYVKIOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383650 |

Source

|

| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetrazinane-3,6-dithione | |

CAS RN |

36239-33-5 |

Source

|

| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

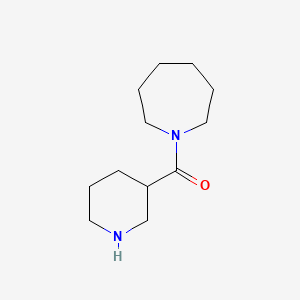

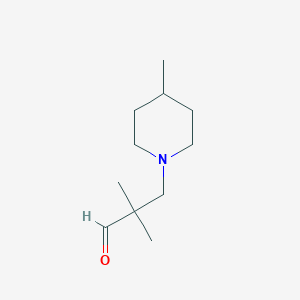

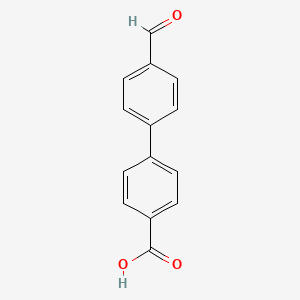

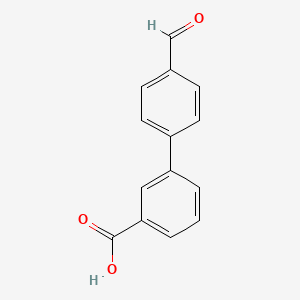

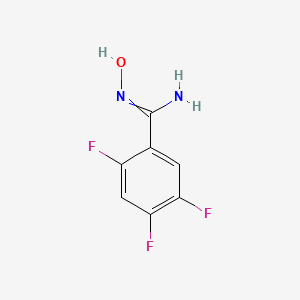

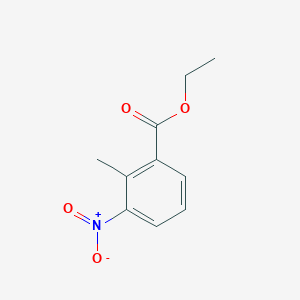

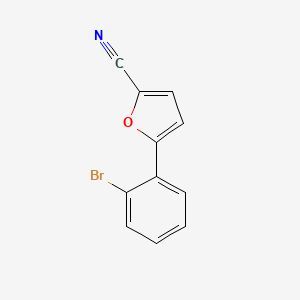

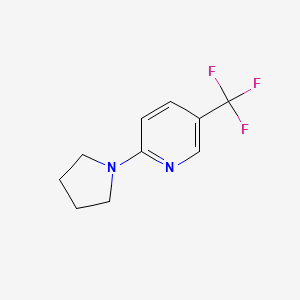

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)